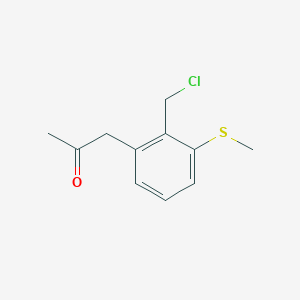
2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trichlorophenyl group attached to the thiazole ring, along with a sulfonyl chloride functional group. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Méthodes De Préparation
The synthesis of 2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of readily available precursors. For example, the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole can yield 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride . This intermediate can then be further reacted with 2,4,5-trichlorophenyl derivatives to obtain the target compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines to form sulfonamides.
Electrophilic Substitution: The aromatic ring of the thiazole can participate in electrophilic substitution reactions, especially at the C-5 position.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, thiazole derivatives generally can undergo such transformations under appropriate conditions.
Common reagents used in these reactions include amines for nucleophilic substitution and various electrophiles for electrophilic substitution. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives, including this compound, are explored for their potential as antimicrobial, antifungal, antiviral, and anticancer agents.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its reactive sulfonyl chloride group.
Industrial Applications: It is used in the synthesis of various biologically active molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride involves its ability to react with nucleophiles, such as amino groups in proteins. This reactivity allows it to modify biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride include other thiazole derivatives with sulfonyl chloride groups, such as:
These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in their specific substituents on the thiazole ring. The unique combination of the trichlorophenyl group in this compound may confer distinct biological activities and reactivity profiles compared to its analogs .
Propriétés
Formule moléculaire |
C9H3Cl4NO2S2 |
|---|---|
Poids moléculaire |
363.1 g/mol |
Nom IUPAC |
2-(2,4,5-trichlorophenyl)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H3Cl4NO2S2/c10-5-2-7(12)6(11)1-4(5)9-14-3-8(17-9)18(13,15)16/h1-3H |
Clé InChI |
RKWYUDKBCGCBMR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=NC=C(S2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


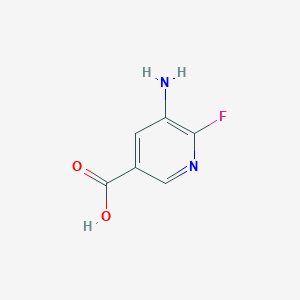

![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)
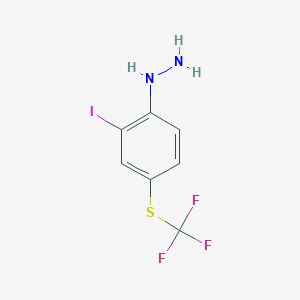
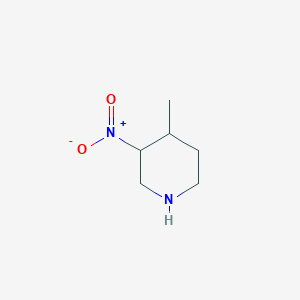

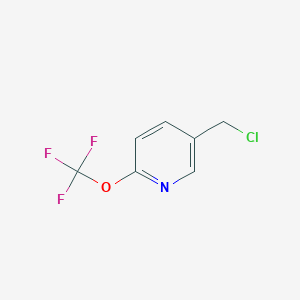
![Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)
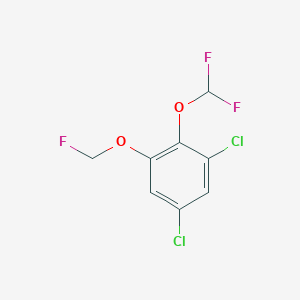
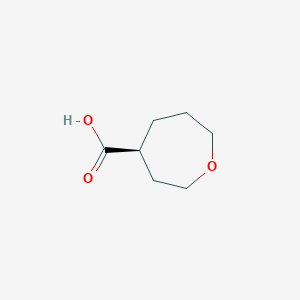
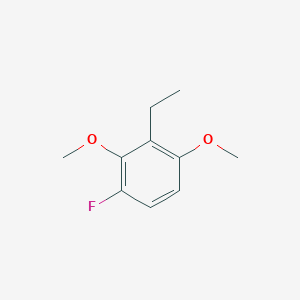
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)
